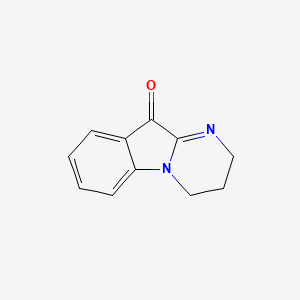
N-(1-phenanthren-3-ylethylidene)hydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-phenanthren-3-ylethylidene)hydroxylamine is an organic compound characterized by the presence of a phenanthrene moiety linked to a hydroxylamine group through an ethylidene bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-phenanthren-3-ylethylidene)hydroxylamine typically involves the condensation of 1-phenanthren-3-yl ethanone with hydroxylamine. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.
Análisis De Reacciones Químicas
Types of Reactions: N-(1-phenanthren-3-ylethylidene)hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroso derivatives.
Reduction: Reduction can yield the corresponding amine.
Substitution: Electrophilic substitution reactions can occur at the phenanthrene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like bromine or nitric acid can be used for electrophilic substitution reactions.
Major Products:
Oxidation: Nitroso derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated phenanthrene derivatives.
Aplicaciones Científicas De Investigación
N-(1-phenanthren-3-ylethylidene)hydroxylamine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of novel materials and as a reagent in various chemical processes.
Mecanismo De Acción
The mechanism of action of N-(1-phenanthren-3-ylethylidene)hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various cellular pathways, resulting in the observed biological effects.
Comparación Con Compuestos Similares
Phenanthrene: A polycyclic aromatic hydrocarbon with similar structural features.
Hydroxylamine: A simpler compound containing the hydroxylamine functional group.
Comparison: N-(1-phenanthren-3-ylethylidene)hydroxylamine is unique due to the combination of the phenanthrene moiety and the hydroxylamine group. This structural feature imparts distinct chemical reactivity and potential biological activity compared to its individual components or other similar compounds.
Propiedades
Fórmula molecular |
C16H13NO |
|---|---|
Peso molecular |
235.28 g/mol |
Nombre IUPAC |
N-(1-phenanthren-3-ylethylidene)hydroxylamine |
InChI |
InChI=1S/C16H13NO/c1-11(17-18)14-9-8-13-7-6-12-4-2-3-5-15(12)16(13)10-14/h2-10,18H,1H3 |
Clave InChI |
KBJZNSAZGOKTFN-UHFFFAOYSA-N |
SMILES canónico |
CC(=NO)C1=CC2=C(C=CC3=CC=CC=C32)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Acetyl-1,2,3,5-tetrahydropyrrolo[2,3-f]indole](/img/structure/B8294343.png)







![2-Thiazolemethanol, 5-bromo-4-[4-(trifluoromethyl)phenyl]-](/img/structure/B8294403.png)





